4-Amino-2-ethoxy-5-nitrobenzoic acid is an organic compound characterized by the presence of an amino group, an ethoxy group, and a nitro group attached to a benzoic acid framework. Its molecular formula is , and it has a molecular weight of 226.19 g/mol. The compound is notable for its unique combination of functional groups, which contributes to its chemical reactivity and potential biological activity. The compound is often utilized in various fields of research, including medicinal chemistry and organic synthesis.
These reactions can lead to the formation of various derivatives that may have distinct properties and applications.
The synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid typically involves several steps:
Each step requires careful control of reaction conditions to optimize yield and purity .
Interaction studies involving 4-amino-2-ethoxy-5-nitrobenzoic acid often focus on its role as an enzyme inhibitor or in protein binding assays. Research indicates that modifications to its structure can significantly impact its interaction with biological targets. Understanding these interactions is crucial for developing new therapeutic agents based on this compound.
Several compounds share structural similarities with 4-amino-2-ethoxy-5-nitrobenzoic acid, including:
| Compound Name | Structural Features |
|---|---|
| Methyl 4-acetamido-2-methoxybenzoate | Contains a methoxy group instead of an ethoxy group |
| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | Contains a chloro substituent on the benzene ring |
| 2-Amino-5-nitrobenzoic acid | Lacks the ethoxy substituent but retains similar reactivity |
4-Amino-2-ethoxy-5-nitrobenzoic acid is unique due to its combination of functional groups that confer specific chemical reactivity and biological activity. The presence of both an ethoxy and a nitro group distinguishes it from similar compounds, potentially offering unique properties and applications that are not found in other derivatives .
The synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid emerged in the late 20th century alongside advancements in benzamide-class drug development. Early methodologies focused on functionalizing benzoic acid scaffolds through sequential nitration, ethoxylation, and amination. A pivotal patent (CA2475141A1) detailed its synthesis via oxidation of N-(5-alkoxy-2-methyl-4-nitrophenyl) acetamides using potassium permanganate, establishing scalable production routes. By the 1990s, its role in synthesizing serotonin-4 receptor agonists like mosapride highlighted its pharmaceutical relevance.
Industrial optimization later introduced mixed-acid nitration (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration, followed by tin/HCl reduction for amino group introduction. These methods achieved yields exceeding 85% and purities >98%, as confirmed by HPLC-UV analysis.
Recent studies emphasize its dual functionality:
Advances in green chemistry have enabled microwave-assisted synthesis, reducing reaction times from 12 hours to 2 hours while maintaining yields above 80%. Furthermore, its nitro group’s redox activity has spurred interest in prodrug development, particularly for targeted drug delivery systems.
The synthesis of 4-Amino-2-ethoxy-5-nitrobenzoic acid represents a complex challenge in aromatic chemistry, requiring careful consideration of functional group compatibility and regioselectivity. This compound, with the molecular formula C₉H₁₀N₂O₅ and molecular weight of 226.19 g/mol, serves as an important pharmaceutical intermediate, particularly in the synthesis of metoclopramide-related compounds [3] [4].
The most widely employed classical approach involves the sequential nitration of ethoxy-substituted benzoic acid derivatives followed by selective reduction of specific nitro groups [1] . The nitration process utilizes the well-established electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) serves as the key electrophile [10] [16].
The mechanism proceeds through formation of the nitronium ion via the reaction of concentrated nitric acid with sulfuric acid according to the equation: HNO₃ + H₂SO₄ → NO₂⁺ + H₂O + HSO₄⁻ [16]. This electrophile then attacks the aromatic ring, forming a sigma complex intermediate that subsequently undergoes deprotonation to restore aromaticity [16].
For 4-Amino-2-ethoxy-5-nitrobenzoic acid synthesis, the nitration step requires careful temperature control, typically maintained between 0-5°C to prevent over-nitration and ensure regioselectivity [9]. The resulting nitro compound then undergoes reduction using various reducing agents including tin and hydrochloric acid, iron in acidic conditions, or catalytic hydrogenation [33] [34].
Table 1: Classical Nitration-Reduction Conditions
| Reducing Agent | Reaction Conditions | Typical Yield | Temperature Range |
|---|---|---|---|
| Tin/Hydrochloric acid | Reflux, 2-4 hours | 75-85% | 100-110°C |
| Iron/Hydrochloric acid | Reflux, 3-5 hours | 70-80% | 80-100°C |
| Catalytic hydrogenation (Palladium/Carbon) | H₂ atmosphere, mild conditions | 85-95% | 25-50°C |
| Zinc/Hydrochloric acid | Reflux, 2-3 hours | 65-75% | 70-90°C |
The reduction of nitro groups to amines can be accomplished through multiple pathways [33] [37]. Catalytic hydrogenation using palladium on carbon offers excellent selectivity and mild reaction conditions, while metal-acid combinations such as tin-hydrochloric acid provide cost-effective alternatives for large-scale synthesis [39].
The introduction of ethoxy groups onto benzoic acid derivatives traditionally employs alkylation reactions of hydroxylated precursors [41] . The most common approach involves the reaction of hydroxybenzoic acid derivatives with ethyl halides in the presence of strong bases such as potassium carbonate or sodium hydride [46].
The ethoxylation process typically proceeds via nucleophilic substitution, where the deprotonated hydroxyl group attacks the ethyl halide, resulting in ether formation [46]. Reaction conditions require anhydrous solvents and elevated temperatures, typically ranging from 80-130°C depending on the specific substrate and base employed [42].
Table 2: Ethoxylation Reaction Parameters
| Base System | Solvent | Temperature | Reaction Time | Yield Range |
|---|---|---|---|---|
| Potassium carbonate | Methanol | 65-80°C | 3-4 hours | 70-85% |
| Sodium hydride | Dimethylformamide | 100-120°C | 2-3 hours | 80-90% |
| Potassium hydroxide | Ethanol | 78-82°C | 4-6 hours | 65-80% |
| Cesium carbonate | Acetonitrile | 80-100°C | 2-4 hours | 75-88% |
Industrial implementation of ethoxylation strategies often incorporates continuous flow processes to improve heat transfer and reduce side reactions [41]. The electrosynthesis approach using platinum electrodes has emerged as an alternative method, offering enhanced selectivity and reduced environmental impact [41].
Classical functional group transformations play a crucial role in the synthetic pathway toward 4-Amino-2-ethoxy-5-nitrobenzoic acid . The strategic manipulation of existing substituents allows for efficient installation of target functionalities while maintaining regioselectivity [25].
Carboxylic acid formation from methyl ester precursors represents a fundamental transformation in this synthesis [1]. The hydrolysis process typically employs aqueous sodium hydroxide under reflux conditions, followed by acidification to precipitate the free carboxylic acid [1]. Alternative methods include direct oxidation of benzylic positions using potassium permanganate or chromium-based oxidants [50].
The protection and deprotection of amino groups during multi-step synthesis requires careful consideration [34]. Acetylation using acetic anhydride provides a reliable protection strategy, rendering the amino group compatible with subsequent electrophilic aromatic substitution reactions [34]. The acetyl protecting group can be subsequently removed through acidic hydrolysis [34].
Contemporary synthetic strategies emphasize sequential functionalization approaches that enable precise control over substitution patterns [17] [18]. These methods utilize chelation-assisted carbon-hydrogen functionalization and template-directed reactions to achieve regioselective transformations [17] [19].
Palladium-catalyzed meta-carbon-hydrogen functionalization has emerged as a powerful tool for benzoic acid derivative synthesis [17] [22]. The approach employs nitrile-based sulfonamide templates to direct electrophile addition to specific positions on the aromatic ring [17]. This methodology offers significant advantages over traditional electrophilic aromatic substitution by enabling functionalization of typically unreactive positions [19].
Table 3: Modern Sequential Functionalization Conditions
| Catalyst System | Template | Reaction Conditions | Selectivity | Typical Yield |
|---|---|---|---|---|
| Palladium(II) acetate | Nitrile sulfonamide | 120°C, molecular oxygen | >95% meta | 75-85% |
| Rhodium(I) complex | Triazene directing group | 100°C, ambient pressure | >90% ortho | 80-90% |
| Ruthenium(II) catalyst | Carbamate template | 140°C, inert atmosphere | >85% para | 70-80% |
The sequential approach allows for the systematic introduction of multiple functional groups through iterative carbon-hydrogen activation cycles [18]. This strategy has been successfully applied to prepare complex polysubstituted benzene derivatives, including those containing amino, nitro, and ethoxy functionalities [18].
Modern regioselective synthesis relies heavily on computational prediction tools and mechanistic understanding of directing group effects [20] [23]. The RegioSQM method represents a significant advancement in predicting electrophilic aromatic substitution outcomes, achieving 96% accuracy in literature validation studies [20] [23].
Electronic effects of substituents play a decisive role in determining regioselectivity patterns [49] [55]. Electron-withdrawing groups such as nitro and carboxylic acid direct incoming electrophiles to meta positions, while electron-donating groups like amino and ethoxy favor ortho and para substitution [49]. Understanding these directing effects enables synthetic chemists to design efficient routes with predictable outcomes [55].
Template-directed synthesis offers enhanced control over regioselectivity compared to traditional methods [17]. The use of removable directing groups allows access to substitution patterns that would be difficult or impossible to achieve through direct electrophilic aromatic substitution [17] [18].
Environmental sustainability has become a paramount concern in modern synthetic methodology development [21] [24]. Solar thermal electrochemical processes represent an innovative approach to benzoic acid derivative synthesis, utilizing renewable energy sources to drive chemical transformations [21] [62].
The Solar Thermal Electrochemical Process achieves complete energy independence from fossil fuels while maintaining high conversion efficiencies [21] [62]. At 90°C, this process achieves 32.0% conversion of toluene to benzoic acid, demonstrating significant improvement over lower temperature conditions [21].
Table 4: Green Chemistry Metrics for Modern Synthesis
| Process Type | Energy Source | Atom Economy | Waste Reduction | Carbon Footprint |
|---|---|---|---|---|
| Solar electrochemical | Renewable solar | 85-90% | 70-80% | Near zero |
| Flow microreactor | Conventional/mixed | 80-85% | 60-75% | Reduced |
| Biocatalytic cascade | Renewable biomass | 90-95% | 80-90% | Negative |
| Photocatalytic | Solar/LED | 75-85% | 65-80% | Low |
Continuous flow microreactor technology offers significant advantages in terms of reaction control, heat transfer, and scalability [57] [60]. These systems enable precise temperature and residence time control, leading to improved selectivity and reduced side product formation [57]. Recent developments in continuous flow nitration processes have achieved yields exceeding 99% while maintaining excellent selectivity [57].
Industrial synthesis of 4-Amino-2-ethoxy-5-nitrobenzoic acid requires careful optimization of process parameters to ensure consistent quality, yield, and economic viability [25] [30]. Temperature control represents a critical factor, particularly during nitration and reduction steps where side reactions can significantly impact product purity [30].
Reaction kinetics studies demonstrate that optimal nitration conditions involve maintaining temperatures between 0-10°C during electrophile addition, followed by controlled warming to 25-40°C for reaction completion [57]. Residence time optimization in continuous flow systems typically ranges from 5-15 minutes, depending on substrate concentration and reaction temperature [57] [60].
Mass transfer considerations become increasingly important at industrial scale, requiring efficient mixing systems to ensure uniform heat and mass distribution [30]. Computational fluid dynamics modeling helps optimize reactor design and operating conditions to minimize hot spots and concentration gradients [30].
Table 5: Industrial Process Optimization Parameters
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Optimization Factor |
|---|---|---|---|---|
| Reaction temperature | ±2°C | ±1°C | ±0.5°C | Heat transfer area |
| Mixing intensity | 200-500 rpm | 100-300 rpm | 50-150 rpm | Scale-down factor |
| Residence time | 10-30 min | 15-45 min | 20-60 min | Flow dynamics |
| Pressure control | ±0.1 bar | ±0.05 bar | ±0.02 bar | System volume |
Statistical design of experiments methodologies enable systematic optimization of multiple variables simultaneously, leading to significant yield improvements [30] [32]. Full factorial designs and response surface methodology help identify optimal operating conditions while minimizing the number of experimental runs required [30].
Process intensification through continuous flow technology has demonstrated remarkable yield enhancements, with some processes achieving >99% conversion efficiency [57]. The key advantages include improved heat and mass transfer, precise residence time control, and elimination of batch-to-batch variations [57] [60].
Catalyst recycling and regeneration strategies contribute significantly to overall process economics [38]. Heterogeneous catalysts enable easy separation and reuse, with some systems maintaining activity for over 20 cycles without significant performance degradation [38].
Economic analysis of production routes reveals that raw material costs typically account for 60-70% of total manufacturing expenses [25] [28]. Selection of starting materials and optimization of synthetic routes therefore represent critical factors in achieving cost competitiveness [25].
Biotechnological approaches offer promising alternatives for cost reduction, particularly through cascade enzyme systems that enable multi-step transformations in single reactor systems [29]. These processes achieve high selectivity while operating under mild conditions, reducing energy requirements and waste generation [29].
Table 6: Cost Analysis of Production Methods
| Production Method | Raw Material Cost | Processing Cost | Waste Treatment | Total Cost Index |
|---|---|---|---|---|
| Classical batch | 100% (baseline) | 100% (baseline) | 100% (baseline) | 100% |
| Continuous flow | 85-90% | 70-80% | 60-70% | 75-85% |
| Biocatalytic | 90-95% | 60-75% | 40-50% | 65-75% |
| Integrated process | 80-85% | 65-75% | 50-60% | 70-80% |
Waste acid recovery and recycling systems provide additional cost benefits while reducing environmental impact [57]. These systems can recover 85-95% of acid reagents for reuse, significantly reducing both raw material costs and waste disposal expenses [57].
The reduction of the nitro group in 4-amino-2-ethoxy-5-nitrobenzoic acid represents one of the most significant transformations of this compound. The mechanistic pathway involves a multi-step process that proceeds through several well-defined intermediates [1] [2] [3]. The reduction typically follows a four-electron pathway, beginning with the formation of a nitroso intermediate, followed by the hydroxylamine derivative, and finally yielding the corresponding amino compound.
The electrochemical reduction mechanism has been extensively studied for similar nitrobenzoic acid derivatives [1]. The process involves an initial reversible one-electron transfer to form the nitro radical anion (ArNO2- -), which subsequently undergoes protonation by the substrate itself in what is termed a "self-protonation mechanism" [1]. This mechanism is particularly relevant under aprotic conditions where the substrate acts as the primary proton source.
The detailed mechanism proceeds through the following steps:
Modern catalytic approaches using palladium-based systems demonstrate exceptional selectivity for nitro group reduction [2]. The use of coupled electrocatalysis has shown that the reduction can proceed via a four-electron pathway to form the hydroxylamine intermediate, which is subsequently reduced to the amine product [2]. This approach maintains high chemoselectivity, avoiding reduction of other functional groups present in the molecule.
The carboxyl group in 4-amino-2-ethoxy-5-nitrobenzoic acid exhibits typical behavior of aromatic carboxylic acids, with reactivity modulated by the electron-withdrawing nitro group and the electron-donating amino and ethoxy substituents [4] [5]. The carboxyl group can undergo several key transformations including esterification, amidation, and decarboxylation under appropriate conditions.
Esterification Mechanism: The acid-catalyzed esterification follows the classical nucleophilic addition-elimination mechanism. The process involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water [5]. The presence of the nitro group enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack.
Hydrolysis Pathway: Under basic conditions, the carboxyl group can undergo hydrolysis when present as an ester derivative. The mechanism involves nucleophilic attack by hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate, followed by elimination of the alkoxide leaving group [5].
Conjugation Effects: The carboxyl group participates in conjugation reactions with endogenous compounds in biological systems. Studies have shown that benzoic acid derivatives can form conjugates with low-molecular-weight peptides through the carboxyl group [4]. This conjugation occurs between the carboxyl group and peptide functional groups, leading to the formation of stable conjugate products.
The amino group in 4-amino-2-ethoxy-5-nitrobenzoic acid serves as a versatile functional group capable of undergoing various transformations. The reactivity of the amino group is influenced by its position on the aromatic ring and the electronic effects of neighboring substituents [6] [7].
Acetylation Mechanism: The amino group readily undergoes acetylation reactions with acetic anhydride or acetyl chloride. The mechanism involves nucleophilic attack by the amino group on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate, followed by elimination of acetate or chloride ion [6]. This transformation is commonly used to protect the amino group during multi-step synthetic procedures.
Diazotization Pathway: Under acidic conditions with sodium nitrite, the amino group can be converted to a diazonium salt. The mechanism involves initial formation of nitrous acid, followed by nucleophilic attack by the amino group on the nitrogen atom of nitrous acid, leading to the formation of the diazonium ion [7]. This transformation is particularly useful for further functionalization of the aromatic ring.
Hydrogen Bonding Interactions: The amino group participates in intramolecular and intermolecular hydrogen bonding interactions. Computational studies have shown that the amino group can form hydrogen bonds with the carboxyl group in the same molecule, influencing the overall molecular conformation and reactivity [7].
The aromatic ring of 4-amino-2-ethoxy-5-nitrobenzoic acid exhibits complex reactivity patterns toward electrophilic substitution due to the presence of both electron-donating (amino, ethoxy) and electron-withdrawing (nitro, carboxyl) substituents [8] [9] [10]. The overall reactivity and regioselectivity are determined by the cumulative electronic effects of these substituents.
The mechanism of electrophilic aromatic substitution follows the classical two-step pathway involving formation of an arenium ion intermediate [10]. The first step involves attack of the electrophile on the aromatic ring, forming a positively charged intermediate stabilized by resonance. The second step involves deprotonation to restore aromaticity.
Directing Effects: The amino group exhibits strong ortho- and para-directing effects due to its electron-donating nature through resonance [8]. However, the presence of the nitro group, which is strongly electron-withdrawing and meta-directing, creates competing electronic effects. The ethoxy group also provides ortho- and para-directing influence, while the carboxyl group is meta-directing.
Substituent Effects on Reactivity: The electron-withdrawing nitro group significantly decreases the overall reactivity of the aromatic ring toward electrophilic substitution [11]. This deactivation occurs because the nitro group withdraws electron density from the aromatic system, making it less nucleophilic and less prone to electrophilic attack.
The presence of strong electron-withdrawing groups, particularly the nitro group, makes the aromatic ring susceptible to nucleophilic aromatic substitution under appropriate conditions [12] [13] [14]. The mechanism typically follows an addition-elimination pathway, also known as the SNAr mechanism.
Meisenheimer Complex Formation: The nucleophilic attack on the aromatic ring leads to the formation of a Meisenheimer complex, a negatively charged intermediate where the nucleophile has added to the ring, disrupting the aromaticity [14]. This intermediate is stabilized by the electron-withdrawing substituents, particularly the nitro group, which can accommodate the negative charge through resonance.
Positional Selectivity: The nucleophilic substitution is most favorable at positions ortho and para to the nitro group, where the Meisenheimer complex can be most effectively stabilized [12]. The presence of the amino group as a potential leaving group (after appropriate activation) can facilitate nucleophilic substitution at that position.
Solvent Effects: The rate of nucleophilic aromatic substitution is significantly influenced by solvent polarity. Polar aprotic solvents favor the reaction by stabilizing the transition state and the Meisenheimer intermediate without strongly solvating the nucleophile [13].
The compound exhibits rich redox chemistry due to the presence of both oxidizable (amino, ethoxy) and reducible (nitro, carboxyl) functional groups [3] [15]. The redox properties are fundamental to many biological and chemical applications of this compound.
Nitro Group Reduction: The nitro group can undergo reduction to form nitroso, hydroxylamine, or amino derivatives depending on the reaction conditions and reducing agents employed [3]. The reduction typically follows a multi-electron pathway with well-defined intermediates. Metal-catalyzed hydrogenation using palladium on carbon represents the most common approach for complete reduction to the amino derivative.
Oxidation Pathways: The amino group can be oxidized to form nitroso or nitro derivatives under appropriate conditions. The oxidation typically proceeds through radical intermediates and can be achieved using various oxidizing agents including hydrogen peroxide, permanganate, or electrochemical methods [15].
Electrochemical Behavior: The compound exhibits characteristic electrochemical behavior with well-defined reduction and oxidation waves. The nitro group typically shows a reduction wave at negative potentials, while the amino group can be oxidized at positive potentials. The electrochemical properties are influenced by pH, solvent, and the presence of other electroactive species [15].
Density Functional Theory (DFT) calculations using the B3LYP functional with 6-311G(d,p) basis sets have provided detailed insights into the electronic structure of 4-amino-2-ethoxy-5-nitrobenzoic acid [16] [17] [18]. The molecular orbital analysis reveals important information about the compound's reactivity and electronic properties.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are primarily composed of π-atomic orbitals distributed across the aromatic ring system [16]. The HOMO is predominantly localized on the amino group and the aromatic ring, reflecting the electron-donating character of the amino substituent. The LUMO shows significant contribution from the nitro group, consistent with its electron-accepting nature.
Energy Gap Analysis: The HOMO-LUMO energy gap for 4-amino-2-ethoxy-5-nitrobenzoic acid has been calculated to be approximately 4.02 eV [16]. This energy gap provides insight into the compound's chemical reactivity and stability. A smaller energy gap generally indicates higher chemical reactivity and easier charge transfer processes.
Orbital Contributions: The molecular orbital analysis shows that the frontier orbitals are mainly composed of π-atomic orbitals, indicating that the most reactive sites are associated with the aromatic system and its substituents [16]. The nitro group contributes significantly to the LUMO, making it a favorable site for nucleophilic attack or reduction reactions.
Quantum Theory of Atoms in Molecules (QTAIM) analysis provides detailed information about the electron density distribution and bonding characteristics in 4-amino-2-ethoxy-5-nitrobenzoic acid [19] [20] [21]. This analysis is particularly valuable for understanding the nature of chemical bonds and intermolecular interactions.
Atomic Charges: QTAIM analysis reveals the distribution of atomic charges throughout the molecule. The nitrogen atom in the nitro group carries a significant positive charge, while the oxygen atoms are negatively charged. The amino nitrogen shows a negative charge, consistent with its electron-donating character [21].
Bond Critical Points: The analysis identifies bond critical points (BCPs) between all bonded atoms, providing information about bond strength and character. The C-N bond in the nitro group shows characteristics of a strong covalent bond with some ionic character, while the C-N bond in the amino group exhibits more covalent character [20].
Electron Localization: The electron localization indices calculated from QTAIM analysis provide information about the extent of electron sharing between atoms. The results show that the aromatic ring maintains significant electron delocalization, while the functional groups (nitro, amino, ethoxy, carboxyl) show more localized electron distribution [21].
Computational studies have been conducted to determine the energy profiles for key reactions involving 4-amino-2-ethoxy-5-nitrobenzoic acid [22] [23]. These calculations provide crucial information about reaction feasibility, activation barriers, and thermodynamic stability of products.
Activation Barriers: DFT calculations have determined the activation barriers for various transformations. The nitro group reduction shows activation barriers in the range of 120-150 kJ/mol, depending on the specific reaction conditions and reducing agents [22]. Carboxyl group transformations typically require lower activation energies (70-120 kJ/mol), while amino group modifications show moderate barriers (60-90 kJ/mol).
Thermodynamic Parameters: The calculations provide detailed thermodynamic parameters including reaction enthalpies, entropies, and free energies. The reduction of the nitro group to amino group is thermodynamically favorable with a negative reaction enthalpy. Esterification and amidation reactions show moderate thermodynamic favorability [22].
Solvent Effects: The computational studies include solvent effects using implicit solvation models. The results show that polar solvents generally stabilize charged intermediates and transition states, leading to lower activation barriers for ionic mechanisms. The solvent effects are particularly important for nucleophilic substitution reactions and redox transformations [23].
Mechanistic Insights: The energy profiles provide detailed mechanistic insights into the reaction pathways. For example, the nitro group reduction proceeds through a series of well-defined intermediates with the hydroxylamine intermediate being the most stable along the reaction coordinate. The calculations support experimental observations about the stepwise nature of the reduction process [22].